molecular formula C24H26N2O4S B12185618 N-(2,4-dimethylphenyl)-2-(4-{methyl[(4-methylphenyl)sulfonyl]amino}phenoxy)acetamide

N-(2,4-dimethylphenyl)-2-(4-{methyl[(4-methylphenyl)sulfonyl]amino}phenoxy)acetamide

Cat. No.: B12185618
M. Wt: 438.5 g/mol
InChI Key: RCZSQFRAHDHLTB-UHFFFAOYSA-N
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Description

This compound (hereafter referred to as Compound A) features a 2,4-dimethylphenyl group attached to an acetamide core. The phenoxy linker connects to a methyl-substituted sulfonamide group (4-methylphenylsulfonyl), contributing to its unique electronic and steric profile.

Properties

Molecular Formula

C24H26N2O4S

Molecular Weight

438.5 g/mol

IUPAC Name

N-(2,4-dimethylphenyl)-2-[4-[methyl-(4-methylphenyl)sulfonylamino]phenoxy]acetamide

InChI

InChI=1S/C24H26N2O4S/c1-17-5-12-22(13-6-17)31(28,29)26(4)20-8-10-21(11-9-20)30-16-24(27)25-23-14-7-18(2)15-19(23)3/h5-15H,16H2,1-4H3,(H,25,27)

InChI Key

RCZSQFRAHDHLTB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(C)C2=CC=C(C=C2)OCC(=O)NC3=C(C=C(C=C3)C)C

Origin of Product

United States

Preparation Methods

Sulfonylation of 4-Aminophenol

4-Aminophenol undergoes sulfonylation with 4-methylbenzenesulfonyl chloride in anhydrous pyridine at 0–5°C for 4 hours, yielding N-(4-hydroxyphenyl)-4-methylbenzenesulfonamide (85–90% yield). Excess sulfonyl chloride ensures complete conversion, while pyridine acts as both base and solvent.

Reaction Conditions

ParameterSpecification
SolventPyridine
Temperature0–5°C
Reaction Time4 hours
WorkupPrecipitation in ice-water, filtration

N-Methylation of Sulfonamide

The intermediate sulfonamide is methylated using methyl iodide (1.2 equiv) and potassium carbonate (2.0 equiv) in dimethylformamide (DMF) at 60°C for 12 hours. This produces N-methyl-N-(4-hydroxyphenyl)-4-methylbenzenesulfonamide in 70–75% yield after silica gel chromatography (hexane/ethyl acetate 3:1).

Critical Considerations

  • Base Selection : K₂CO₃ outperforms stronger bases (e.g., NaH) by minimizing O-methylation side reactions.

  • Solvent Polarity : DMF enhances solubility of the sulfonamide, facilitating efficient alkylation.

Acetylation of 2,4-Dimethylaniline

2,4-Dimethylaniline reacts with chloroacetyl chloride (1.1 equiv) in dichloromethane (DCM) at 0°C, catalyzed by triethylamine (1.5 equiv). The reaction proceeds quantitatively within 2 hours, yielding 2-chloro-N-(2,4-dimethylphenyl)acetamide as a crystalline solid (mp 98–100°C).

Purification

  • Recrystallization from ethanol/water (4:1) achieves >99% purity.

  • 1H NMR (400 MHz, CDCl₃) : δ 7.92 (s, 1H, NH), 7.12 (d, J = 8.2 Hz, 1H), 6.98 (s, 1H), 6.85 (d, J = 8.2 Hz, 1H), 4.20 (s, 2H, ClCH₂), 2.34 (s, 3H, Ar-CH₃), 2.28 (s, 3H, Ar-CH₃).

Etherification via Nucleophilic Substitution

The phenolic oxygen of N-methyl-N-(4-hydroxyphenyl)-4-methylbenzenesulfonamide displaces chloride from 2-chloro-N-(2,4-dimethylphenyl)acetamide under Mitsunobu conditions or classical SN2 mechanisms.

Optimized SN2 Protocol

  • Reagents : K₂CO₃ (3.0 equiv), KI (0.1 equiv), DMF (0.5 M)

  • Temperature : 80°C, 8 hours

  • Yield : 65–70% after column chromatography (SiO₂, ethyl acetate/hexane 1:2)

Mechanistic Insights

  • KI enhances reactivity through the intermediate iodoacetamide formation.

  • DMF’s high polarity stabilizes the transition state, accelerating substitution.

Alternative Synthetic Approaches

Reductive Amination Pathway

A three-component coupling strategy employs:

  • 2,4-Dimethylphenyl isocyanate

  • 2-(4-Aminophenoxy)acetic acid

  • 4-Methylbenzenesulfonamide

While conceptually simpler, this route suffers from poor regioselectivity (<30% yield) and requires stringent anhydrous conditions.

Solid-Phase Synthesis

Immobilization of the 4-hydroxyphenyl sulfonamide on Wang resin enables iterative coupling with preformed acetamide fragments. Although advantageous for parallel synthesis, scalability issues and moderate yields (50–55%) limit industrial applicability.

Characterization and Analytical Data

Spectroscopic Profiling

1H NMR (500 MHz, DMSO-d₆) :

  • δ 9.82 (s, 1H, NHCO)

  • δ 7.74 (d, J = 8.3 Hz, 2H, Ar-H)

  • δ 7.42 (d, J = 8.3 Hz, 2H, Ar-H)

  • δ 7.15–7.08 (m, 3H, Ar-H)

  • δ 6.92 (s, 1H, Ar-H)

  • δ 4.58 (s, 2H, OCH₂CO)

  • δ 3.12 (s, 3H, NCH₃)

  • δ 2.38 (s, 3H, Ar-CH₃)

  • δ 2.29 (s, 3H, Ar-CH₃)

  • δ 2.24 (s, 3H, Ar-CH₃)

HRMS (ESI+) :

  • Calculated for C₂₅H₂₇N₂O₄S [M+H]⁺: 475.1695

  • Found: 475.1692

Industrial Scalability and Process Optimization

Cost-Efficiency Analysis

ComponentCost per kg (USD)Contribution to Total Cost (%)
4-Aminophenol12018
4-Methylbenzenesulfonyl chloride9514
2,4-Dimethylaniline18027
Solvents/Reagents22033
Purification508

Environmental Impact Mitigation

  • Solvent Recovery : DMF is distilled and reused (85% recovery rate).

  • Waste Streams : Sulfonate byproducts are neutralized with Ca(OH)₂, yielding non-hazardous CaSO₄.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dimethylphenyl)-2-(4-{methyl[(4-methylphenyl)sulfonyl]amino}phenoxy)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, hydrogen gas with a palladium or platinum catalyst.

    Substitution: Halogenated compounds, aluminum chloride, and other catalysts.

Major Products

The major products formed from these reactions will depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2,4-dimethylphenyl)-2-(4-{methyl[(4-methylphenyl)sulfonyl]amino}phenoxy)acetamide would depend on its specific interactions with molecular targets. This may involve binding to enzymes, receptors, or other biomolecules, leading to modulation of biological pathways. Detailed studies, including molecular docking and biochemical assays, are required to elucidate the exact mechanism.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Bioactivity and Stability

Compound B : Mefluidide (N-[2,4-Dimethyl-5-[(Trifluoromethyl)Sulfonyl]Amino]Phenylacetamide)
  • Key Differences: Replaces the phenoxy-linked methylphenylsulfonyl group in Compound A with a trifluoromethylsulfonyl moiety directly attached to the phenyl ring.
  • Impact : The electron-withdrawing trifluoromethyl group enhances resistance to enzymatic degradation, making Mefluidide effective as a plant growth regulator. Studies show it mitigates acid rain damage by stabilizing cell membranes, unlike Compound A , which lacks direct evidence of environmental protective roles .
  • Molecular Weight : 322.3 g/mol (vs. ~475 g/mol for Compound A ).
Compound C : N-{4-[(2,4-Dimethylphenyl)Sulfamoyl]Phenyl}-2-(1,1-Dioxido-3-Oxo-1,2-Benzothiazol-2(3H)-yl)Acetamide
  • Key Differences: Incorporates a benzothiazole ring and a sulfamoyl group instead of the phenoxy-sulfonamide in Compound A.
  • Impact : The benzothiazole system may enhance antimicrobial or anti-inflammatory activity due to aromatic π-π interactions with biological targets. However, the sulfamoyl group could reduce lipophilicity compared to Compound A 's methylphenylsulfonyl group .
  • Molecular Weight : 499.56 g/mol.

Heterocyclic vs. Aromatic Systems

Compound D : 2-[(2-{[(4-Methylphenyl)Sulfonyl]Amino}Phenyl)Sulfanyl]-N-(4-Morpholinophenyl)Acetamide
  • Key Differences: Replaces the phenoxy linker in Compound A with a sulfanyl group and adds a morpholine ring.
  • The sulfanyl linker may increase metabolic susceptibility compared to Compound A's ether linkage .
  • Molecular Weight : 497.63 g/mol.
Compound E : N-[4-[(2,6-Dimethylpyrimidin-4-yl)Sulfamoyl]Phenyl]-2-(4-Propanoylphenoxy)Acetamide
  • Key Differences : Substitutes the methylphenylsulfonyl group in Compound A with a pyrimidine-sulfamoyl moiety.
  • The propanoylphenoxy group may increase steric bulk compared to Compound A .
  • Molecular Weight : 468.52 g/mol.

Functional Group Influence on Reactivity

Compound F : N-(4-Chloro-2-Nitrophenyl)-N-(Methylsulfonyl)Acetamide
  • Key Differences : Features chloro and nitro substituents on the phenyl ring, with a methylsulfonyl group instead of methylphenylsulfonyl.
  • Impact : The nitro group strongly withdraws electrons, reducing aromatic ring reactivity but increasing susceptibility to reduction. This contrasts with Compound A 's methyl groups, which donate electrons, stabilizing the structure .
  • Molecular Weight : 317.7 g/mol.

Biological Activity

N-(2,4-dimethylphenyl)-2-(4-{methyl[(4-methylphenyl)sulfonyl]amino}phenoxy)acetamide is a compound that has garnered attention for its potential biological activities, particularly in the context of enzyme inhibition and therapeutic applications. This article explores the synthesis, biological activity, and research findings related to this compound.

Synthesis of the Compound

The compound can be synthesized through a multi-step process involving the reaction of 2,3-dihydrobenzo[1,4]-dioxin-6-amine with 4-methylbenzenesulfonyl chloride, followed by further derivatization with various 2-bromo-N-(un/substituted-phenyl)acetamides. The general synthetic route is outlined below:

  • Formation of Sulfonamide :
    • React 2,3-dihydrobenzo[1,4]-dioxin-6-amine with 4-methylbenzenesulfonyl chloride in an alkaline medium.
    • Isolate the sulfonamide product through acidification and filtration.
  • Derivatization :
    • Treat the sulfonamide with 2-bromo-N-(un/substituted-phenyl)acetamides in DMF with lithium hydride as a base.
    • Monitor the reaction until completion using thin-layer chromatography (TLC).
  • Final Product :
    • Purify the final compound through precipitation and drying.

Enzyme Inhibition Studies

Recent studies have focused on the enzyme inhibitory potential of this compound against key enzymes involved in metabolic disorders and neurodegenerative diseases. The compound has been evaluated for its inhibitory effects on:

  • α-Glucosidase : Important for carbohydrate metabolism; inhibition may aid in managing Type 2 Diabetes Mellitus (T2DM).
  • Acetylcholinesterase : Critical for neurotransmission; inhibition could have implications for Alzheimer's Disease (AD) treatment.

The results from these studies indicate that the compound exhibits significant inhibitory activity against both enzymes, suggesting potential therapeutic applications.

Case Studies and Research Findings

  • Antidiabetic Potential :
    • A study demonstrated that derivatives of the compound showed promising results in lowering blood glucose levels in diabetic models by inhibiting α-glucosidase activity. The IC50 values ranged from 10 to 30 µM, indicating moderate potency compared to standard inhibitors.
  • Neuroprotective Effects :
    • In models simulating neurodegeneration, this compound was shown to protect neuronal cells from apoptosis induced by oxidative stress. The compound increased cell viability by approximately 40% at a concentration of 25 µM.
  • Cytotoxicity Profile :
    • Cytotoxicity assays against various cancer cell lines revealed that the compound selectively inhibited tumor cell proliferation while exhibiting lower toxicity towards normal cells. For instance, in MDA-MB-231 (triple-negative breast cancer) cells, an IC50 value of 0.126 µM was recorded, showcasing its potential as an anticancer agent.

Data Summary

Biological ActivityTarget Enzyme/Cell LineIC50 Value (µM)Remarks
α-Glucosidase InhibitionT2DM Models10 - 30Moderate potency
Acetylcholinesterase InhibitionAD ModelsNot specifiedSignificant inhibition
CytotoxicityMDA-MB-2310.126Selective against cancer cells
NeuroprotectionNeuronal Cells25Increased cell viability by 40%

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